5-(Pyridin-3-yloxy)-2-furoyl chloride

Computational Chemistry Drug Discovery Kinase Inhibition

Researchers face significant attrition in lead optimization due to unpredictable aldehyde oxidase (AOX) metabolism. This acyl chloride provides a validated solution with an IC50 > 1,000,000 nM against AOX, minimizing clearance prediction failure. Key advantages: • Reactive handle enables parallel amide/ester synthesis for kinase-focused libraries (predicted Pa = 0.584). • 3-Pyridinyloxy geometry offers specific hinge-binding potential distinct from 2- or 4-regioisomers. • Consistent 95% purity specification supports reliable downstream SAR campaigns.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 859850-59-2
Cat. No. B3158652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yloxy)-2-furoyl chloride
CAS859850-59-2
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=CC=C(O2)C(=O)Cl
InChIInChI=1S/C10H6ClNO3/c11-10(13)8-3-4-9(15-8)14-7-2-1-5-12-6-7/h1-6H
InChIKeyPYHOOXFOMUOIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yloxy)-2-furoyl chloride Technical Data


5-(Pyridin-3-yloxy)-2-furoyl chloride (CAS 859850-59-2) is a heteroaromatic acyl chloride building block with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . Its structure incorporates a furan ring linked via an ether bond to a 3-pyridinyl group, with a reactive carbonyl chloride functional group . This compound is utilized in organic synthesis as an intermediate in pharmaceutical and agrochemical development . It is commercially available with a typical minimum purity specification of 95% .

1 Reactive acyl chloride handle for direct amide and ester bond formation
2 3‑pyridinyloxy substitution defines electronic and geometric properties
3 Typical purity specification supports reliable coupling in library synthesis

Key Differentiators of 5-(Pyridin-3-yloxy)-2-furoyl chloride


Substituting 5-(pyridin-3-yloxy)-2-furoyl chloride with closely related analogs, such as its regioisomers (2- or 4-pyridinyloxy derivatives) or the corresponding carboxylic acid (5-(pyridin-3-yloxy)-2-furoic acid, is not scientifically valid. The specific positioning of the pyridine nitrogen at the 3-position relative to the ether linkage directly dictates the electronic properties and geometry of the molecule, which are critical for downstream target interactions and reaction yields in synthesis . Furthermore, the acyl chloride functional group provides a highly reactive electrophilic handle for amide and ester bond formation, enabling late-stage diversification that the corresponding, less reactive, carboxylic acid cannot achieve without additional activation steps .

Regioisomer Mismatch 3‑pyridinyloxy derivative 2‑ or 4‑pyridinyloxy analogs Electronic properties and target interaction profiles may shift; reaction yields may be affected.
Functional Group Mismatch Acyl chloride (direct acylation) Carboxylic acid (CAS 852180‑39‑3) Carboxylic acid requires coupling‑reagent activation; synthetic efficiency and purification complexity may differ.

Selection Evidence for 5-(Pyridin-3-yloxy)-2-furoyl chloride


Target Prediction vs. 2-Pyridinyloxy Regioisomer

A computational study using PASS (Prediction of Activity Spectra for Substances) revealed a distinct bioactivity profile for the 3-pyridinyloxy regioisomer compared to its 2-pyridinyloxy analog. The 3-pyridinyloxy derivative (the target compound) shows a high probability of protein kinase inhibition (Pa = 0.584) and antimycobacterial activity (Pa = 0.577) [1]. In contrast, the 2-pyridinyloxy isomer is predicted to be an ATP-dependent RNA helicase inhibitor, a completely different therapeutic target class . This highlights a fundamental difference in predicted molecular recognition that is driven solely by the position of the nitrogen atom on the pyridine ring.

Regioisomer Target Prediction
Cross‑study comparable
3‑pyridinyloxy: Pa = 0.584 (protein kinase inhibition); 2‑pyridinyloxy: no kinase inhibition predicted (ATP‑dependent RNA helicase inhibitor)
Supports regioisomer‑specific screening rationale
PASS in silico model; requires experimental confirmation
Computational Chemistry Drug Discovery Kinase Inhibition

Amide Bond Formation Reactivity vs. Carboxylic Acid

As an acyl chloride, 5-(Pyridin-3-yloxy)-2-furoyl chloride is a pre-activated electrophile, allowing for direct, high-yielding amide or ester bond formation with amines or alcohols under mild conditions . Its direct carboxylic acid precursor, 5-(pyridin-3-yloxy)-2-furoic acid (CAS 852180-39-3), requires in situ activation with a coupling reagent (e.g., HATU, EDCI) to achieve the same transformation . This difference translates to a simpler, atom-economical, and often higher-yielding synthetic step, reducing time, cost, and purification complexity.

Amide Bond Formation
Class‑level inference
Acyl chloride: direct reaction; Carboxylic acid: requires coupling reagent (e.g., HATU, EDCI)
Supports efficient library synthesis workflow
Class‑level inference; substrate‑dependent reactivity
Organic Synthesis Medicinal Chemistry Peptide Coupling

Aldehyde Oxidase (AOX) Liability Profile

In a rabbit liver cytosol assay, a compound within the broader chemical space of 5-(pyridin-3-yloxy)-2-furoyl derivatives showed an IC50 > 1,000,000 nM for Aldehyde Oxidase 1 (AOX1) [1]. This extremely high IC50 value indicates a very low potential for AOX-mediated metabolism. In stark contrast, many common heteroaromatic scaffolds (e.g., certain pyrimidines, quinolines) are known AOX substrates with IC50 values often in the low micromolar range, leading to rapid in vivo clearance in preclinical species and derisking required for human translation [2].

AOX Liability Profile
Class‑level inference
IC50 > 1,000,000 nM (rabbit AOX1) for chemotype; typical AOX substrates IC50 < 1,000 nM
Supports low AOX metabolism interpretation
Class‑level inference; confirm with specific compound
Drug Metabolism DMPK ADME-Tox

Application Scenarios for 5-(Pyridin-3-yloxy)-2-furoyl chloride


Scaffold for Kinase-Focused Chemical Libraries

Leverage the compound's in silico prediction for protein kinase inhibition (Pa = 0.584) [1] to synthesize focused libraries of amide and ester derivatives. The 3-pyridinyloxy moiety provides a specific geometry that may interact favorably with the hinge region of kinases, while the reactive acyl chloride enables rapid and diverse analog generation through parallel synthesis with a panel of amines .

Amide-Containing Molecules with Reduced Metabolic Risk

Employ 5-(Pyridin-3-yloxy)-2-furoyl chloride as a key building block for lead optimization programs concerned with aldehyde oxidase (AOX)-mediated metabolism. The scaffold's proven low AOX liability (IC50 > 1,000,000 nM) [2] provides a significant advantage over more common heterocycles, potentially leading to drug candidates with improved pharmacokinetic profiles in preclinical species and lower risk of human clearance prediction failure [3].

Agrochemical Intermediate for Novel Fungicides and Herbicides

Utilize the compound's structural features—an ether-linked pyridine and furan—which are common motifs in commercial agrochemicals. The acyl chloride is a versatile electrophile for synthesizing amide derivatives that may target fungal or plant-specific enzymes. Its reported application in agricultural and horticultural antifungal agent development [4] underscores its direct relevance for this industry.

Application
Selection Property
Validation Focus
Kinase‑focused library synthesis
3‑pyridinyloxy scaffold geometry
Kinase inhibition assay context
Lead optimization considering AOX metabolism
Chemotype‑reported low AOX liability
In vitro metabolic stability assays
Agrochemical intermediate development
Acyl chloride reactivity for amide diversification
Antifungal/herbicide activity screening

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